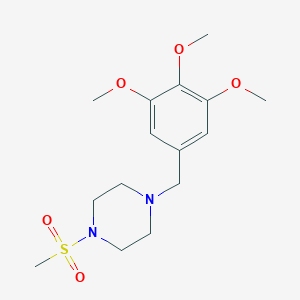![molecular formula C20H26N2O4S B249192 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249192.png)
1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as DM-235, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DM-235 is a piperazine derivative that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The exact mechanism of action of 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain. 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been found to bind to dopamine and serotonin receptors, which are involved in regulating mood, behavior, and cognition. By modulating the activity of these receptors, 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine may help to alleviate symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may help to improve mood and cognitive function. 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been found to reduce inflammation and oxidative stress, which may contribute to its anti-inflammatory and analgesic properties. Furthermore, 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been found to have a low toxicity profile, making it a safe candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity, making it a safe candidate for in vitro and in vivo studies. However, 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Furthermore, 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a complex compound that requires expertise in organic chemistry for synthesis and purification.
Orientations Futures
There are several future directions for 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine research. One potential direction is to further investigate its therapeutic potential in treating various neurological and psychiatric disorders. Another direction is to study its potential use in pain management and addiction treatment. Furthermore, future research could focus on elucidating the exact mechanism of action of 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine and identifying potential side effects and drug interactions. Overall, 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine shows great promise as a novel compound with potential therapeutic applications, and further research is needed to fully understand its potential.
Méthodes De Synthèse
1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is synthesized through a multi-step process that involves the reaction of 2,3-dimethoxybenzyl chloride with piperazine, followed by the reaction of the resulting compound with 4-methylphenylsulfonyl chloride. The final product is obtained through purification and crystallization techniques. The synthesis of 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has shown promising results in various scientific research applications. It has been studied for its potential therapeutic effects in treating different diseases such as Alzheimer's, Parkinson's, and schizophrenia. 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for pain management. Furthermore, 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been studied for its potential use in the treatment of addiction and substance abuse disorders.
Propriétés
Nom du produit |
1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
Formule moléculaire |
C20H26N2O4S |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
1-[(2,3-dimethoxyphenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H26N2O4S/c1-16-7-9-18(10-8-16)27(23,24)22-13-11-21(12-14-22)15-17-5-4-6-19(25-2)20(17)26-3/h4-10H,11-15H2,1-3H3 |
Clé InChI |
KIJXESRLBHIXIG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)


![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)




![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)
